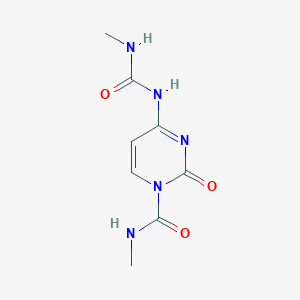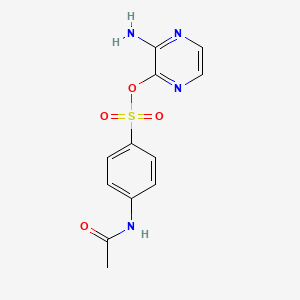![molecular formula C19H41NO B14006659 2-[Hexadecyl(methyl)amino]ethan-1-ol CAS No. 7089-36-3](/img/structure/B14006659.png)
2-[Hexadecyl(methyl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol,2-(hexadecylmethylamino)-: is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to a hexadecylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,2-(hexadecylmethylamino)- typically involves the reaction of ethanol with hexadecylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Alkylation: Ethanol reacts with hexadecylmethylamine in the presence of a suitable catalyst to form Ethanol,2-(hexadecylmethylamino)-.
Reductive Amination: This method involves the reduction of an aldehyde or ketone in the presence of hexadecylmethylamine and a reducing agent.
Industrial Production Methods: Industrial production of Ethanol,2-(hexadecylmethylamino)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
化学反応の分析
Types of Reactions: Ethanol,2-(hexadecylmethylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted alcohols or ethers.
科学的研究の応用
Ethanol,2-(hexadecylmethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of Ethanol,2-(hexadecylmethylamino)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound can alter the function of these targets by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Membrane Interaction: Altering the fluidity and permeability of cellular membranes.
類似化合物との比較
Ethanol,2-(hexadecylmethylamino)- can be compared with other similar compounds, such as:
Ethanol,2-(methylamino)-: A simpler analog with a shorter alkyl chain.
Ethanol,2-(ethylamino)-: Another analog with a different alkyl group.
Hexadecanol: A long-chain alcohol without the amino group.
Uniqueness: The presence of both the hydroxyl and hexadecylmethylamino groups in Ethanol,2-(hexadecylmethylamino)- imparts unique chemical properties, making it distinct from other similar compounds
特性
CAS番号 |
7089-36-3 |
|---|---|
分子式 |
C19H41NO |
分子量 |
299.5 g/mol |
IUPAC名 |
2-[hexadecyl(methyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h21H,3-19H2,1-2H3 |
InChIキー |
YICPXEDJPQHPQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


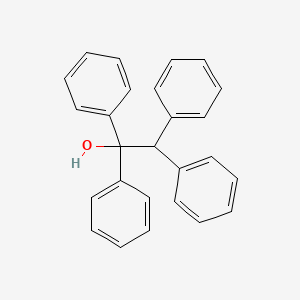
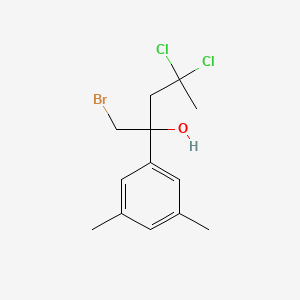
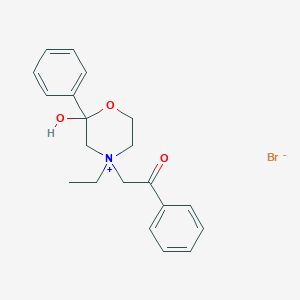
![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
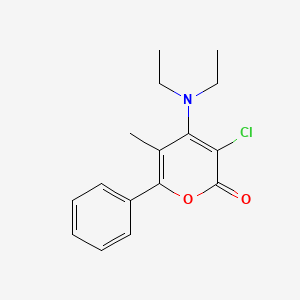
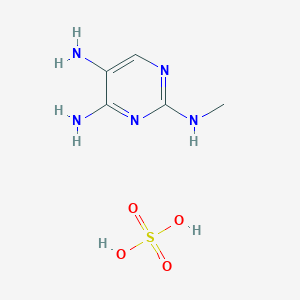
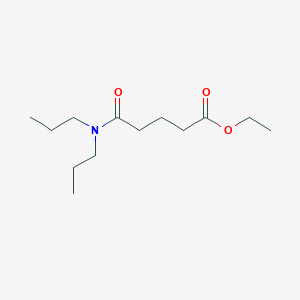
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)
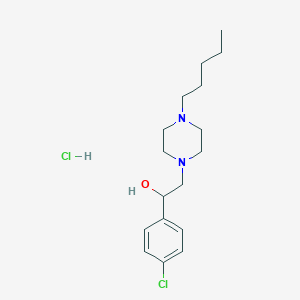
![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
